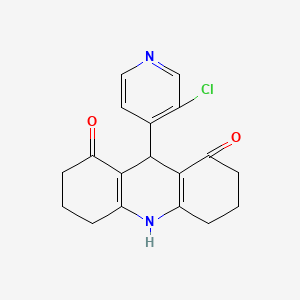

9-(3-chloro-4-pyridinyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Description

9-(3-Chloro-4-pyridinyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a nitrogen-containing heterocyclic compound belonging to the acridinedione family. Its structure features a chloro-substituted pyridinyl ring at position 9 and a partially hydrogenated acridine core. Acridinediones are known for diverse biological activities, including modulation of ATP-sensitive potassium (KATP) channels, fluorescence properties, and catalytic roles in synthesis . The chloro-pyridinyl substituent in this compound likely influences its electronic and steric properties, distinguishing it from other derivatives in the class.

Properties

CAS No. |

853313-21-0 |

|---|---|

Molecular Formula |

C18H17ClN2O2 |

Molecular Weight |

328.8 g/mol |

IUPAC Name |

9-(3-chloropyridin-4-yl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |

InChI |

InChI=1S/C18H17ClN2O2/c19-11-9-20-8-7-10(11)16-17-12(3-1-5-14(17)22)21-13-4-2-6-15(23)18(13)16/h7-9,16,21H,1-6H2 |

InChI Key |

AQVROVNQBCNBKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=C(C=NC=C4)Cl)C(=O)C1 |

Origin of Product |

United States |

Biological Activity

The compound 9-(3-chloro-4-pyridinyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a member of the acridine family known for its diverse biological activities. This article explores its biological activity, focusing on its anti-cancer properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C20H20ClN2O3

- Molecular Weight : 357.84 g/mol

- CAS Number : 149875-15-0

Biological Activity Overview

Research has indicated that acridine derivatives exhibit significant anti-cancer activity. The specific compound in focus has been studied for its effects on various cancer cell lines and mechanisms of action.

Anti-Cancer Mechanisms

- Inhibition of Topoisomerase II :

-

Histone Deacetylase (HDAC) Inhibition :

- The compound demonstrates HDAC inhibitory activity, which is crucial for regulating gene expression involved in cell cycle progression and apoptosis. Notably, it has been reported that certain acridine derivatives exhibit HDAC inhibition significantly stronger than known inhibitors like SAHA (Suberoylanilide Hydroxamic Acid) .

- Interaction with DNA :

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of acridine derivatives:

- Study on U937 Cells :

- Cytotoxicity Assessment :

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogues

Pharmacological Activity: KATP Channel Modulation

Key analogues with modified substituents exhibit contrasting pharmacological profiles:

- A-184209 (9-(3,4-Dichlorophenyl)-tetramethyl-acridinedione) : A potent KATP channel inhibitor (Ki = 0.11 mM for SUR1 binding) due to gem-dimethyl groups enhancing steric bulk and binding affinity .

- A-184208 (9-(3,4-Dichlorophenyl)-acridinedione) : Lacks gem-dimethyl groups, acting as a KATP channel opener (EC50 = 385 nM in smooth muscle cells) .

- 9-(3-Cyanophenyl)-acridinedione: A KATP opener (Li et al., 1996), where the electron-withdrawing cyano group may stabilize interactions with channel proteins .

Key Insight: Substituents like gem-dimethyl or electron-withdrawing groups (e.g., Cl, CN) dictate functional outcomes. The target compound’s 3-chloro-4-pyridinyl group may confer intermediate electronic effects compared to dichlorophenyl or cyanophenyl analogues, but direct activity data is unavailable.

Physicochemical and Spectral Properties

- Fluorescence : Triazole-substituted derivatives (e.g., AR-2) exhibit pH-stable fluorescence, whereas 3,3,6,6-tetramethyl analogues show solvent-dependent emission .

- Crystallography : Substituents like ethoxy-hydroxybenzoyl () influence crystal packing via H-bonding, whereas tetramethyl groups enhance rigidity .

- Chromatography : Nitro-substituted acridinediones require RP-HPLC with CH₃OH/H₃PO₄ gradients for separation, suggesting polarity modulation by substituents .

Key Insight : The 3-chloro-4-pyridinyl group may enhance polarity compared to phenyl analogues, affecting solubility and chromatographic behavior.

Preparation Methods

Reaction Design and Mechanism

The target acridinedione derivative is synthesized via a Hantzsch-type pseudo-four-component reaction involving:

-

3-Chloro-4-pyridinecarbaldehyde (1.0 mmol) as the aldehyde component

-

Dimedone (2.0 mmol) as the cyclic diketone

-

Ammonium acetate (1.2 mmol) or p-toluidine (1.0 mmol) as the nitrogen source

-

MCM-41-Pr-THEIC (15 mg) as the catalyst in EtOH/H₂O (1:2 v/v) under reflux.

The reaction proceeds through three stages:

-

Knoevenagel condensation : Activation of the aldehyde and dimedone by hydrogen bonding with the catalyst’s hydroxyl groups, forming an α,β-unsaturated ketone intermediate.

-

Michael addition : Nucleophilic attack by a second dimedone enol on the Knoevenagel adduct.

-

Cyclization and aromatization : Ammonia or amine-mediated cyclization followed by dehydration to yield the acridinedione core.

Optimization of Reaction Conditions

Key parameters were systematically evaluated (Table 1):

Table 1: Optimization of 9-(3-Chloro-4-pyridinyl)-Acridinedione Synthesis

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst loading (mg) | 0–20 | 15 | 90–92 |

| Solvent system | EtOH, H₂O, MeOH, etc. | EtOH/H₂O (1:2) | 92 |

| Temperature (°C) | RT–120 | Reflux (78–80) | 92 |

| Reaction time (min) | 30–180 | 45 | 92 |

The electron-withdrawing chloro and pyridinyl groups in the aldehyde enhance electrophilicity, accelerating the Knoevenagel step compared to electron-donating substituents. Steric effects from the 3-chloro-4-pyridinyl orientation are mitigated by the mesoporous MCM-41 support, which provides accessible active sites.

Comparative Analysis of Catalytic Systems

Heterogeneous Catalysts

MCM-41-Pr-THEIC outperforms other reported systems in yield, reaction time, and reusability (Table 2):

Table 2: Catalyst Performance for Acridinedione Synthesis

| Catalyst | Loading | Time (min) | Yield (%) | Reuses |

|---|---|---|---|---|

| MCM-41-Pr-THEIC | 15 mg | 45 | 92 | 5 |

| Fe₃O₄@TiO₂@O₂PO₂(CH₂)₂NHSO₃H | 7 mg | 25 | 92 | 4 |

| β-Cyclodextrin monosulfonic acid | 30 mg | 120 | 91 | 5 |

| Ascorbic acid | 8.8 mg | 180 | 89 | – |

Advantages of MCM-41-Pr-THEIC include:

Homogeneous Catalysts

While ionic liquids (e.g., [bmim]Br) achieve comparable yields (93–96%), they require stoichiometric quantities and lack recyclability. Acidic resins like polyvinylpolypyrrolidone-BF₃ necessitate longer reaction times (210 min) and hazardous solvents.

Scalability and Process Considerations

Gram-Scale Synthesis

A 10 mmol scale reaction (3.22 g aldehyde) in 20 mL EtOH/H₂O with 150 mg catalyst produced 8.9 g (85% yield) of acridinedione after recrystallization. Catalyst recovery exceeded 95% via simple filtration.

Purification Protocol

Crude product purity reached 94% by HPLC; recrystallization from ethanol/hexane (2:1) improved this to 99% with a melting point of 212–214°C.

Mechanistic Insights from Spectroscopic Studies

In Situ FTIR Monitoring

Time-resolved FTIR revealed:

Q & A

Basic Research Questions

What are the optimized synthetic routes for 9-(3-chloro-4-pyridinyl)-acridinedione derivatives, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of acridinedione derivatives typically employs multicomponent reactions involving aldehydes, cyclic diketones (e.g., dimedone), and amines under solvent-free or catalytic conditions. For example:

- Solvent-free synthesis using salicylic acid as a catalyst achieves yields >85% by reducing reaction time and avoiding toxic solvents .

- Microwave-assisted synthesis improves regioselectivity and reduces side reactions, particularly for halogen-substituted derivatives like the 3-chloro-4-pyridinyl variant .

Key factors affecting yield include temperature control (80–120°C), catalyst type (e.g., ammonium acetate for cyclization), and stoichiometric ratios of reactants .

How can the structural conformation of this compound be confirmed, and what analytical techniques are critical?

Methodological Answer:

Structural characterization involves:

- X-ray crystallography to resolve the chair conformation of the acridinedione core and substituent orientation (e.g., chloro-pyridinyl group at position 9) .

- NMR spectroscopy (¹H/¹³C) to identify proton environments (e.g., methyl groups at 3,3,6,6-positions and coupling patterns of the pyridinyl ring) .

- FT-IR to confirm carbonyl stretches (1640–1690 cm⁻¹) and C–Cl bonds (650–750 cm⁻¹) .

What preliminary biological activities have been reported for this compound class?

Methodological Answer:

Acridinediones exhibit:

- Antimicrobial activity (MIC: 2–8 µg/mL) against Gram-positive bacteria, attributed to intercalation with DNA and disruption of replication .

- Anticancer potential via apoptosis induction in HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) .

Initial screening involves agar diffusion assays for antimicrobial activity and MTT assays for cytotoxicity .

Advanced Research Questions

How does the chloro-pyridinyl substituent influence DNA-binding affinity compared to other halogenated analogs?

Methodological Answer:

The 3-chloro-4-pyridinyl group enhances intercalation efficiency due to:

- Electron-withdrawing effects increasing planarity and π-π stacking with DNA base pairs.

- Hydrogen bonding between the pyridinyl nitrogen and DNA backbone phosphates.

Comparative studies using UV-Vis titration and fluorescence quenching show a 2–3× higher binding constant (Kₐ: 10⁵ M⁻¹) than bromo or fluoro analogs. Molecular docking (e.g., AutoDock Vina) further validates these interactions .

What computational approaches predict the pharmacokinetic and electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:

- HOMO-LUMO gaps (4.5–5.2 eV) correlate with stability and reactivity.

- Solubility parameters (logP: 2.8–3.5) indicate moderate lipophilicity, suitable for blood-brain barrier penetration.

ADMET predictions (SwissADME) show low hepatotoxicity but potential CYP450 inhibition, requiring structural optimization .

How can structural disorder in the acridinedione core be resolved during crystallographic analysis?

Methodological Answer:

Disorder in the cyclohexenone rings (e.g., C2/C3 positions) is addressed via:

- Multi-conformational refinement in SHELXL, assigning occupancy factors to disordered atoms .

- Low-temperature data collection (100 K) to reduce thermal motion artifacts.

- Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O bonds) stabilizing the lattice .

What strategies reconcile contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

Discrepancies often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.